![molecular formula C10H10N2O2 B13102304 Ethyl 2-(2-cyanopyridin-3-YL)acetate](/img/structure/B13102304.png)
Ethyl 2-(2-cyanopyridin-3-YL)acetate
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Overview
Description
Ethyl 2-(2-cyanopyridin-3-yl)acetate is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 g/mol It is a pyridine derivative, characterized by the presence of a cyano group at the second position and an ethyl ester group at the third position of the pyridine ring
Preparation Methods
The synthesis of ethyl 2-(2-cyanopyridin-3-yl)acetate can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve solvent-free reactions or the use of specific catalysts to optimize yield and purity.
Chemical Reactions Analysis
Ethyl 2-(2-cyanopyridin-3-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine, thioglycolic acid, and methanesulfonic acid . For example, oxidative cyclization with bromine in ethyl acetate can produce benzothiazol-2-ylidene derivatives . The compound can also participate in Suzuki–Miyaura coupling reactions, which are widely used for carbon–carbon bond formation . Major products formed from these reactions include heterocyclic compounds and substituted pyridines.
Scientific Research Applications
Pharmaceutical Applications
- Drug Synthesis : Ethyl 2-(2-cyanopyridin-3-YL)acetate serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and infections. The compound's structure allows for modifications that can lead to derivatives with enhanced biological activity.
- Biological Activity : Compounds containing pyridine and cyano groups are known to exhibit significant biological activities. For instance, research has indicated that derivatives of this compound can possess antimicrobial, anti-inflammatory, and anticancer properties. A comparative analysis of similar compounds is illustrated below:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 2-(3-hydroxypyridin-2-yl)acetate | Hydroxypyridine instead of cyano | Antimicrobial |
Ethyl 2-(4-cyanopyridin-2-yl)acetate | Different position of the cyano group | Potential anti-inflammatory |
Ethyl 4-(4-cyanophenyl)-4-hydroxybutanoate | Additional phenolic group | Antioxidant properties |
Ethyl 3-(4-methylpyridin-2-yl)acetate | Methyl substitution on the pyridine ring | Anticancer activity |
Agricultural Applications
This compound has been explored for its potential use in agriculture as a pesticide or herbicide. The compound's ability to interact with biological systems suggests that it could be effective in controlling pests or promoting plant growth through its biochemical pathways.
Case Studies
- Synthesis of Derivatives : A study focused on the synthesis of new derivatives from this compound demonstrated that varying reaction conditions, such as temperature and catalyst choice, significantly influenced yield and biological activity. For example, reactions involving potassium carbonate as a base yielded higher amounts of desired products when conducted at elevated temperatures.
- In Vivo Evaluations : Research involving the pharmacological evaluation of synthesized derivatives showed promising results in preclinical models for treating cancer. The derivatives exhibited IC50 values comparable to standard chemotherapy agents, indicating their potential as effective therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 2-(2-cyanopyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
Ethyl 2-(2-cyanopyridin-3-yl)acetate can be compared with other similar compounds, such as cyanoacetamides and pyridine derivatives . These compounds share structural similarities but may differ in their reactivity and applications. For example, cyanoacetamides are widely used as precursors for heterocyclic synthesis and exhibit diverse biological activities . The unique combination of the cyano and ethyl ester groups in this compound makes it a valuable compound for specific synthetic and research applications.
Similar Compounds
- Methyl 2-(2-cyanoacetamido)benzoate
- Ethyl (Z)-2-cyano-2-(2-oxoindolin-3-ylidene)acetate
- Ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate
Biological Activity
Ethyl 2-(2-cyanopyridin-3-YL)acetate is a pyridine derivative with significant biological activity, making it a subject of interest in medicinal chemistry. This compound has been investigated for its potential applications in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory activities.
This compound has the molecular formula C10H10N2O2 and a molecular weight of 190.2 g/mol. Its structure features a cyano group attached to a pyridine ring, which is known to enhance the biological properties of organic compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may function by:
- Inhibiting Enzymes : It can inhibit certain enzymes involved in metabolic pathways, thereby modulating biochemical processes.
- Receptor Interaction : The cyano group can act as an electrophile, participating in reactions that affect receptor activity.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study found that related pyridine derivatives showed significant activity against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
Compound | Activity Type | Pathogen | Reference |
---|---|---|---|
This compound | Antimicrobial | S. aureus | |
Related Pyridine Derivative | Antifungal | C. albicans |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have shown that derivatives of cyanopyridines can induce cytotoxic effects on various cancer cell lines. For example, modifications to the pyridine structure have led to enhanced antitumor activities in vitro .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound may possess anti-inflammatory effects. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways is crucial.
Case Studies
- Antimicrobial Efficacy : A series of experiments demonstrated that derivatives similar to this compound exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing MIC values below 100 µg/mL .
- Cytotoxicity Testing : In vitro assays indicated that certain modifications to the cyanopyridine structure significantly increased cytotoxicity against human cancer cell lines, suggesting a promising avenue for drug development .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
ethyl 2-(2-cyanopyridin-3-yl)acetate |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)6-8-4-3-5-12-9(8)7-11/h3-5H,2,6H2,1H3 |
InChI Key |
XIUCUCOLJZQBAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(N=CC=C1)C#N |
Origin of Product |
United States |
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